
Mycophenolate Morpholinoethyl Ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mycophenolate Morpholinoethyl Ether, also known as Mycophenolate Mofetil, is a prodrug of mycophenolic acid. It is primarily used as an immunosuppressant to prevent organ rejection in transplant patients. The compound is known for its ability to inhibit inosine monophosphate dehydrogenase, which is crucial for the proliferation of T and B lymphocytes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Mycophenolate Morpholinoethyl Ether involves the esterification of mycophenolic acid with 2-(4-morpholinyl)ethanol. This reaction typically requires a catalyst such as zinc or calcium salts and is carried out in an organic solvent capable of removing water during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: Mycophenolate Morpholinoethyl Ether undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of the ester bond in the compound results in the formation of mycophenolic acid, the active form of the drug .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound to mycophenolic acid.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions involving strong oxidizing or reducing agents.
Major Products: The primary product of hydrolysis is mycophenolic acid, which retains the immunosuppressive properties of the parent compound .
Aplicaciones Científicas De Investigación
Mycophenolate Morpholinoethyl Ether has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular proliferation and immune response modulation.
Medicine: Widely used in the treatment of autoimmune diseases such as lupus nephritis and in preventing organ rejection in transplant patients
Mecanismo De Acción
Mycophenolate Morpholinoethyl Ether exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides. This inhibition leads to the depletion of intracellular GTP pools, thereby suppressing the proliferation of T and B lymphocytes. The compound also inhibits the glycosylation and expression of adhesion molecules, reducing the recruitment of lymphocytes and monocytes to sites of inflammation .
Comparación Con Compuestos Similares
Mycophenolic Acid: The active form of Mycophenolate Morpholinoethyl Ether, used directly in some therapeutic applications.
Azathioprine: Another immunosuppressant that works by inhibiting purine synthesis but has a different mechanism of action.
Cyclosporine: A calcineurin inhibitor used in combination with this compound for enhanced immunosuppressive effects.
Uniqueness: this compound is unique due to its specific inhibition of IMPDH, leading to selective suppression of lymphocyte proliferation without causing nephrotoxicity or fibrosis, which are common side effects of other immunosuppressants .
Propiedades
Fórmula molecular |
C29H42N2O8 |
|---|---|
Peso molecular |
546.7 g/mol |
Nombre IUPAC |
2-morpholin-4-ylethyl (E)-6-[6-methoxy-7-methyl-4-(2-morpholin-4-ylethoxy)-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate |
InChI |
InChI=1S/C29H42N2O8/c1-21(5-7-25(32)37-18-12-30-8-14-35-15-9-30)4-6-23-27(34-3)22(2)24-20-39-29(33)26(24)28(23)38-19-13-31-10-16-36-17-11-31/h4H,5-20H2,1-3H3/b21-4+ |
Clave InChI |
NLQHBOCWEPCPQB-IPBDZQFASA-N |
SMILES isomérico |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)OCCN4CCOCC4 |
SMILES canónico |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)OCCN4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




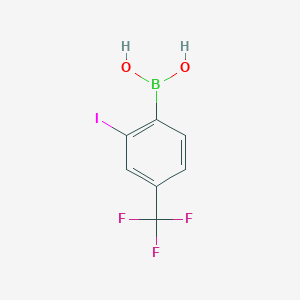
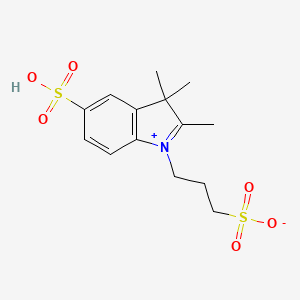
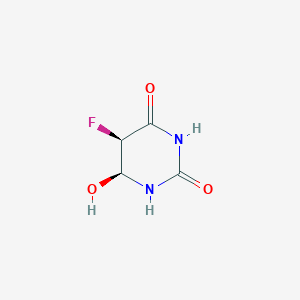

![N,N-dimethyl-1-[2-(piperidin-2-yl)phenyl]methanamine](/img/structure/B13404405.png)
![N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid](/img/structure/B13404410.png)
![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]dibenzothiophene](/img/structure/B13404413.png)
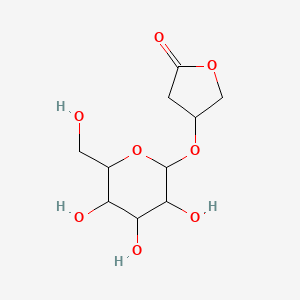
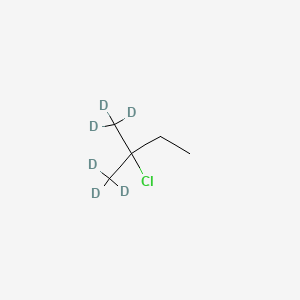

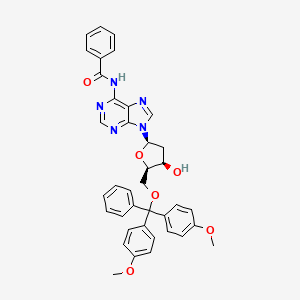
![(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404441.png)
